N4-Benzoyl-2'-deoxycytidine
Overview
Description
Synthesis Analysis
The synthesis of N4-Benzoyl-2'-deoxycytidine involves several key steps, including the benzoylation of cytidine derivatives and the preparation of specific phosphoramidite and thiophosphate derivatives for oligonucleotide synthesis. An efficient process for synthesizing 5′-O-dimethoxytrityl-N4-benzoyl-5-methyl-2′-deoxycytidine in high yield and quality has been described, highlighting a method for selectively hydrolyzing benzoyl ester impurities, which can be scaled up for routine use in oligonucleotide therapeutics (Ross, Han, & Ravikumar, 2006).
Molecular Structure Analysis
The molecular structure of N4-Benzoyl-2'-deoxycytidine is characterized by the presence of a benzoyl group attached to the 4-nitrogen atom of the cytidine, altering its chemical and physical properties compared to its natural counterpart. This modification plays a crucial role in its interaction with other molecules and its stability under various conditions.
Chemical Reactions and Properties
N4-Benzoyl-2'-deoxycytidine participates in various chemical reactions, including phosphoramidite and thiophosphate chemistry, enabling its incorporation into oligonucleotides. The chemical properties of this nucleoside analogue, such as its reactivity with different reagents and conditions, have been explored to enhance its utility in nucleic acid chemistry and biology.
Physical Properties Analysis
The physical properties of N4-Benzoyl-2'-deoxycytidine, such as solubility, stability, and melting point, are influenced by its molecular structure and the presence of the benzoyl group. These properties are essential for its handling, storage, and application in research and therapeutic development.
Chemical Properties Analysis
The chemical properties of N4-Benzoyl-2'-deoxycytidine include its reactivity, particularly in the context of oligonucleotide synthesis, where it serves as a building block for the introduction of modifications. The benzoyl group enhances its reactivity and provides protection during the synthetic processes, which is critical for the preparation of modified nucleic acids with potential applications in therapeutics and molecular biology.
- (Ross, Han, & Ravikumar, 2006)
- (Sabbagh et al., 2004)
- (Takaku, Shimada, Morita, & Hata, 1976)
- (Wilk, Grajkowski, Phillips, & Beaucage, 2000)
Scientific Research Applications
Efficient Large-Scale Synthesis
Research outlines the efficient process for synthesizing N4-Benzoyl-2'-deoxycytidine derivatives for use in oligonucleotide therapeutics, highlighting the improvement in yield and quality through selective hydrolysis methods, making it viable for large-scale production (Ross, Han, & Ravikumar, 2006).
Probing DNA Structure
Studies have utilized modified N4-Benzoyl-2'-deoxycytidine nucleosides to explore DNA conformation and transitions between B and Z DNA structures. This involves incorporating these modified nucleosides into DNA sequences and analyzing their impact on DNA conformation through techniques like 19F NMR spectroscopy and circular dichroism experiments (Solodinin, Gautrais, Ollivier, & Yan, 2019).
Novel Synthetic Approaches
Advancements in synthetic methods for N4-Benzoyl-2'-deoxycytidine and its derivatives are highlighted, focusing on the development of efficient and scalable processes. This includes the synthesis of phosphorothioamidites derived from these nucleosides for incorporation into synthetic oligodeoxynucleotides, which is critical for studying DNA and RNA mechanisms and structures (Sabbagh, Fettes, Gosain, O'neil, & Cosstick, 2004).
Electrogenic Properties and Chemiluminescence
Research into the electrochemical properties and electrogenerated chemiluminescence (ECL) of triazole-modified deoxycytidine analogues, including N4-Benzoyl-2'-deoxycytidine, sheds light on their potential applications in biochemical sensing and DNA tagging. These studies explore how these modified nucleosides can generate excited states and excimers, paving the way for novel DNA labeling and detection methodologies (Swanick, Dodd, Price, Brazeau, Jones, Hudson, & Ding, 2011).
Safety And Hazards
properties
IUPAC Name |
N-[1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O5/c20-9-12-11(21)8-14(24-12)19-7-6-13(18-16(19)23)17-15(22)10-4-2-1-3-5-10/h1-7,11-12,14,20-21H,8-9H2,(H,17,18,22,23)/t11-,12+,14+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPSJHJFNKMUKCN-OUCADQQQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C=CC(=NC2=O)NC(=O)C3=CC=CC=C3)CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=CC(=NC2=O)NC(=O)C3=CC=CC=C3)CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N4-Benzoyl-2'-deoxycytidine | |
CAS RN |
4836-13-9 | |
Record name | N4-Benzoyl-2′-deoxycytidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4836-13-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-benzoyl-2'-deoxycytidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.110 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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